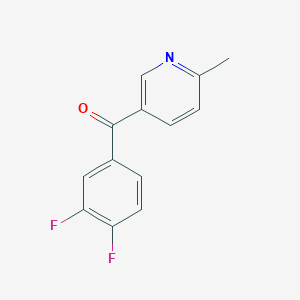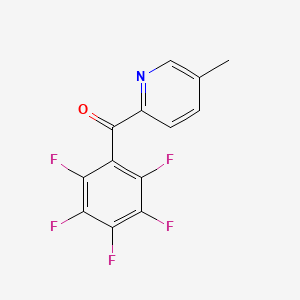amine CAS No. 1304390-10-0](/img/structure/B1455427.png)
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine
Vue d'ensemble
Description
The compound (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a chemical compound with the IUPAC name N-[(2,4-dichlorophenyl)(3-pyridinyl)methyl]-N-ethylamine. It has a molecular weight of 281.18 and its molecular formula is C14H14Cl2N2 . The compound is stored at room temperature and it is in the form of oil .
Molecular Structure Analysis
The molecular structure of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine can be represented by the InChI code 1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3 . This indicates that the compound has a complex structure with multiple rings and functional groups.
Physical And Chemical Properties Analysis
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is an oil at room temperature . It has a molecular weight of 281.18 . More detailed physical and chemical properties are not available in the literature I found.
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
This compound is a part of the pyrrolidine class, which is known for its versatility in drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle, is commonly used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The presence of the dichlorophenyl and pyridinyl groups in (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine may enhance its binding affinity to biological targets, potentially leading to the development of new therapeutic agents.
Advanced Material Development
Compounds similar to (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine have shown potential in the creation of advanced materials. Their ability to undergo protonation/deprotonation and complexation with metals can be exploited to develop materials with desired electrochemical and biological properties.
Pharmacokinetics: ADME/Tox Studies
The introduction of heteroatomic fragments like those in (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is crucial for modifying physicochemical parameters to obtain favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles for drug candidates .
Stereochemistry: Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in the compound provides an opportunity to explore enantioselective synthesis. The spatial orientation of substituents can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGHARZXRMFHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





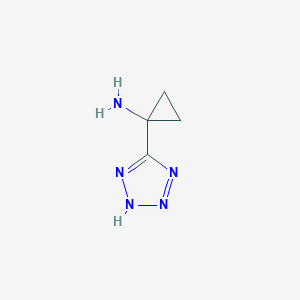
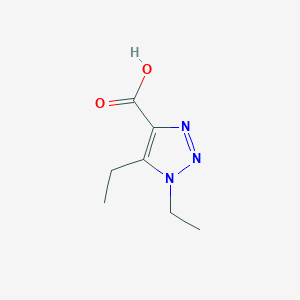
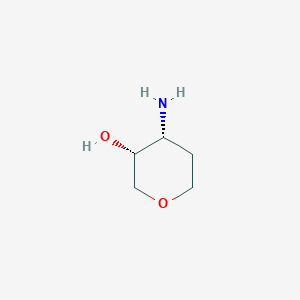
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)
![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)

![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)
![5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1455358.png)
